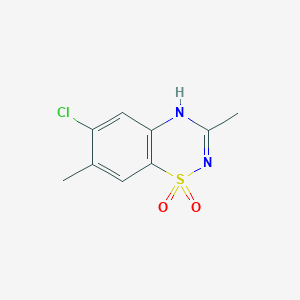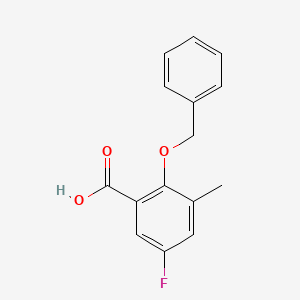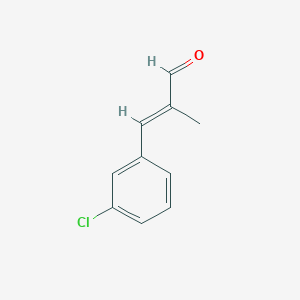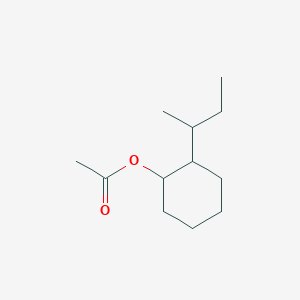
1-Acetoxy-2-sec-butylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-2-sec-butylcyclohexane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where the hydroxyl group is replaced by an acetoxy group, and a secondary butyl group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-sec-butylcyclohexane can be synthesized through the esterification of 2-sec-butylcyclohexanol with acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-2-sec-butylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-sec-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetoxy group can yield 2-sec-butylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the acetoxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: 2-sec-butylcyclohexanone
Reduction: 2-sec-butylcyclohexanol
Substitution: 2-sec-butylcyclohexyl methoxy
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-2-sec-butylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-2-sec-butylcyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological systems. The secondary butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-2-sec-butylcyclohexane can be compared with other similar compounds, such as:
- **1-Acetoxy-2-tert-butylcyclo
1-Acetoxy-2-methylcyclohexane: This compound has a methyl group instead of a secondary butyl group, resulting in different steric and electronic properties.
Eigenschaften
CAS-Nummer |
91-54-3 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(2-butan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-4-9(2)11-7-5-6-8-12(11)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
RVFASPCXUXXXDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CCCCC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


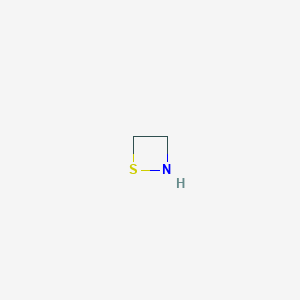
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
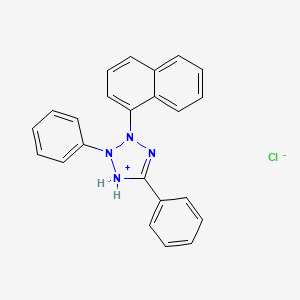
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
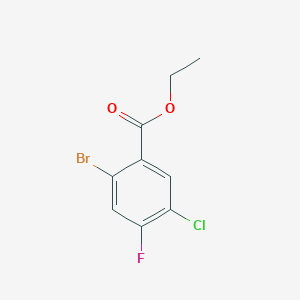
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
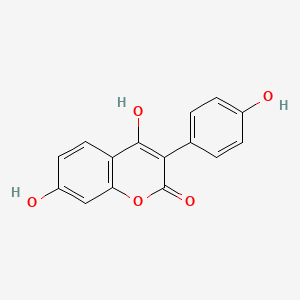
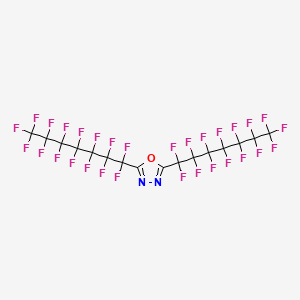
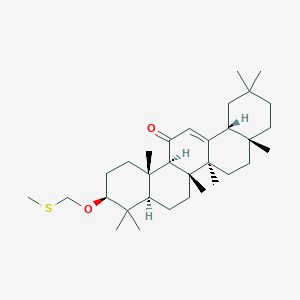
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
